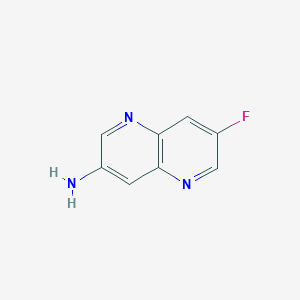

7-Fluoro-1,5-naphthyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-1,5-naphthyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-5-1-7-8(11-3-5)2-6(10)4-12-7/h1-4H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDITXLFDHDBEPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1N=CC(=C2)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization of 7 Fluoro 1,5 Naphthyridin 3 Amine

Reactivity of the 1,5-Naphthyridine (B1222797) Core

The reactivity of the 1,5-naphthyridine ring system shares similarities with that of quinoline. nih.gov The presence of two nitrogen atoms renders the ring system electron-deficient, which influences its susceptibility to both electrophilic and nucleophilic attack. Generally, the lone pairs on the nitrogen atoms are the primary sites for electrophilic attack, while the carbon atoms of the rings are susceptible to nucleophilic substitution, particularly at positions activated by the ring nitrogens and bearing a suitable leaving group. nih.gov

Electrophilic Substitution Reactions

Electrophilic attack on the 1,5-naphthyridine core typically involves the donation of a nitrogen lone pair to an electrophile. nih.gov For 7-fluoro-1,5-naphthyridin-3-amine, electrophilic reactions can occur at either of the two ring nitrogens (N-1 or N-5) or at the exocyclic amino group. The relative nucleophilicity of these sites will determine the reaction's regioselectivity. The amino group at the 3-position is a strong activating group, which could also direct electrophilic attack to the ortho and para carbon positions (C-4 and C-2), although such reactions on the carbon framework of the electron-poor naphthyridine ring are generally difficult without harsh conditions.

The nitrogen atoms of the 1,5-naphthyridine ring are nucleophilic and readily react with alkyl halides to yield N-alkylated quaternary salts. nih.govresearchgate.net In the case of this compound, two potential sites for N-alkylation exist: N-1 and N-5. The regioselectivity of this reaction would be influenced by steric and electronic factors. The fluorine atom at C-7 may exert an electron-withdrawing effect that slightly reduces the nucleophilicity of the adjacent N-5 atom compared to the N-1 atom. Conversely, the amino group at C-3 is electron-donating and would enhance the nucleophilicity of the N-1 and N-5 positions, though its effect might be more pronounced at the closer N-1 position.

Quaternization involves the formation of a stable cationic product. The reaction typically proceeds by treating the naphthyridine derivative with an alkyl halide (e.g., methyl iodide or ethyl bromide) in a suitable solvent. The resulting quaternary salts are often isolated as stable crystalline solids. While specific studies on this compound are not prevalent, the general reactivity of the 1,5-naphthyridine core suggests that quaternization is a feasible transformation. nih.gov

Table 1: General Conditions for N-Alkylation of 1,5-Naphthyridine Derivatives

| Substrate Type | Alkylating Agent | Base/Solvent | Product | Reference |

| 1,5-Naphthyridinone | 2-Bromoethanol | Cs₂CO₃ | N-alkylated 1,5-naphthyridinone | nih.gov |

| Tetrahydro-1,5-naphthyridine | Various electrophiles | N/A | N-functionalized derivatives | nih.gov |

| Fused Tetrahydro nih.govresearchgate.netnaphthyridine | Iodoethane | DMSO | N-ethylated product | nih.gov |

Similar to alkylation, acylation and tosylation can occur at the ring nitrogen atoms or the exocyclic amino group of this compound. The reaction of the 3-amino group with acylating agents (like acetyl chloride or acetic anhydride) or sulfonylating agents (like p-toluenesulfonyl chloride) is a common transformation for aromatic amines. This would lead to the formation of the corresponding amide (e.g., N-(7-fluoro-1,5-naphthyridin-3-yl)acetamide) or sulfonamide derivatives.

Reaction conditions typically involve the use of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the acid byproduct. The relative reactivity of the amino group versus the ring nitrogens is crucial. The exocyclic amino group is generally more nucleophilic than the ring nitrogens in related heterocyclic systems and would be expected to react preferentially, especially under neutral or basic conditions. N-acylation or N-tosylation of the ring nitrogens would likely require prior deprotonation or more forcing conditions. Studies on related tetrahydro-1,5-naphthyridine scaffolds have shown that the N-1 nitrogen can act as a nucleophile towards a range of electrophiles, including tosyl halides. nih.gov

Nucleophilic Substitution Reactions (SNAr) on the Fluorine or Other Substituent Positions

The 1,5-naphthyridine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at an activated position. In this compound, the fluorine atom at the C-7 position is a potential site for SNAr. The C-7 position is activated by both the N-5 and N-1 atoms of the heterocyclic system. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.

Table 2: Examples of SNAr on Halogenated 1,5-Naphthyridine Cores

| Substrate | Nucleophile | Conditions | Product Type | Reference |

| Chlorinated naphthyridines | Various amines | Microwave-assisted | Alkylamino substituted compounds | nih.gov |

| Brominated 1,5-naphthyridine | Commercial amines | Cs₂CO₃, 110 °C | Aminated 1,5-naphthyridines | nih.gov |

| 4-Triflate-1,5-naphthyridine | Nucleophilic amines | N/A | 4-Amino-1,5-naphthyridines | nih.gov |

Oxidation and Reduction Pathways of the Heterocyclic Rings

The 1,5-naphthyridine ring system can undergo both oxidation and reduction reactions.

Oxidation: Oxidation of the 1,5-naphthyridine core can lead to the formation of N-oxides. nih.gov Treatment with peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), can selectively oxidize one or both of the nitrogen atoms. In this compound, the relative basicity and steric environment of N-1 and N-5 would determine the site of initial oxidation. The resulting N-oxides are valuable intermediates, as they can facilitate further functionalization, including both electrophilic and nucleophilic additions at the 2- and 4-positions. nih.gov Additionally, partially reduced systems like tetrahydro-1,5-naphthyridines can be aromatized to the corresponding 1,5-naphthyridine using various oxidizing agents such as selenium, DDQ, or through catalytic dehydrogenation. nih.gov

Reduction: The 1,5-naphthyridine ring can be reduced to yield tetrahydro- or decahydro-1,5-naphthyridines. Catalytic hydrogenation using palladium on charcoal typically reduces one of the pyridine rings to afford the 1,2,3,4-tetrahydro-1,5-naphthyridine. rsc.org More vigorous reducing conditions, such as using sodium in ethanol (B145695) or platinum oxide in an acidic medium, can lead to the fully saturated decahydro-1,5-naphthyridine. rsc.org The specific ring that is preferentially reduced in this compound would depend on the influence of the substituents on the electron density of each ring.

Metalation Reactions and their Regioselectivity

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org The reaction involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting organometallic intermediate can then be quenched with various electrophiles. wikipedia.org

For this compound, several groups could potentially act as DMGs: the N-1 and N-5 atoms, the 3-amino group (or a protected derivative), and the C-7 fluorine atom.

Nitrogen atoms: The ring nitrogens can direct metalation to the adjacent C-2, C-4, and C-6 positions.

Amino group: The 3-amino group (potentially after protection or in its anionic form) can direct lithiation to the C-2 and C-4 positions.

Fluorine atom: A fluorine atom can act as a weak DMG, directing metalation to the C-6 and C-8 positions.

The regioselectivity of metalation on the 1,5-naphthyridine scaffold has been shown to be highly dependent on the base and reaction conditions. For example, the use of TMP (2,2,6,6-tetramethylpiperidide) bases, such as TMPLi or TMPMgCl·LiCl, can achieve selective deprotonation at specific sites. Competition between these directing groups would determine the ultimate site of metalation, allowing for the introduction of a wide range of substituents at specific positions on the naphthyridine core. The C-4 position is often a site of facile deprotonation in 1,5-naphthyridines due to the influence of both ring nitrogens. uwindsor.ca

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been widely employed in the functionalization of heterocyclic compounds, including the 1,5-naphthyridine scaffold. While direct cross-coupling on the 7-fluoro position of this compound is less common, the halogenated precursors to this compound or its derivatives are excellent substrates for these transformations.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide, is a versatile method for creating biaryl structures. Although direct examples with this compound are not extensively documented, the coupling of bromo- or chloro-substituted 1,5-naphthyridines with boronic acids proceeds efficiently in the presence of a palladium catalyst and a base.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a reaction catalyzed by palladium and a copper(I) co-catalyst. nih.govwikipedia.org This reaction is instrumental in the synthesis of alkynyl-substituted heterocycles. For instance, 3-bromo-1,5-naphthyridine (B97392) derivatives can be coupled with various terminal alkynes to afford the corresponding 3-alkynyl-1,5-naphthyridines. nih.gov The reaction conditions are generally mild, making it compatible with a range of functional groups.

The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.org This methodology has been successfully applied to the synthesis and functionalization of the 1,5-naphthyridine ring system. mdpi.com For example, a Stille cross-coupling reaction between a chloronitropyridine and an organotin reagent has been utilized as a key step in the construction of the 1,5-naphthyridine core. mdpi.com

| Reaction | Coupling Partners | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid/Ester + Aryl/Vinyl Halide | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl or Vinyl-substituted Naphthyridine |

| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Pd Catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | Alkynyl-substituted Naphthyridine |

| Stille | Organostannane + Aryl/Vinyl Halide/Triflate | Pd Catalyst (e.g., Pd(PPh₃)₄) | Aryl/Vinyl-substituted Naphthyridine |

Reactivity of the Amino Group at Position 3

The amino group at the 3-position of this compound is a primary nucleophilic center, rendering it susceptible to a variety of chemical transformations. These reactions are crucial for the derivatization of the molecule to generate a library of compounds with diverse biological activities.

The primary amino group readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a fundamental transformation for introducing a wide array of substituents. Similarly, sulfonylation with sulfonyl chlorides affords sulfonamides, which are important functional groups in many pharmaceutical agents. organic-chemistry.org The reactivity of the amino group is influenced by the electronic nature of the naphthyridine ring, which can modulate its nucleophilicity.

| Reaction | Reagent | Product | General Conditions |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl) or Anhydride (B1165640) ((R-CO)₂O) | Amide (Ar-NH-CO-R) | Base (e.g., pyridine, triethylamine), solvent (e.g., DCM, THF) |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide (Ar-NH-SO₂-R) | Base (e.g., pyridine, triethylamine), solvent (e.g., DCM, THF) |

Direct N-alkylation of the amino group can be achieved using alkyl halides. However, this reaction can sometimes lead to over-alkylation, yielding a mixture of secondary and tertiary amines. A more controlled method for introducing alkyl groups is through reductive amination (also known as reductive alkylation). wikipedia.orgmasterorganicchemistry.com This two-step, one-pot process involves the initial condensation of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

The primary aromatic amino group at position 3 can be converted into a diazonium salt upon treatment with a source of nitrous acid (e.g., NaNO₂ in the presence of a strong acid). This diazotization reaction generates a highly versatile intermediate that can undergo a variety of subsequent transformations.

The Sandmeyer reaction allows for the replacement of the diazonium group with a range of nucleophiles, including halides (Cl⁻, Br⁻) and cyanide (CN⁻), using a copper(I) salt as a catalyst. wikipedia.orgnih.gov This provides a powerful method for introducing diverse functionalities onto the naphthyridine core that are not easily accessible through other means.

The Balz-Schiemann reaction is a specific and important transformation for the introduction of a fluorine atom onto an aromatic ring. wikipedia.org It involves the thermal or photochemical decomposition of a diazonium tetrafluoroborate (B81430) salt, which is typically prepared by treating the corresponding amine with nitrous acid in the presence of fluoroboric acid (HBF₄). wikipedia.org This reaction is particularly relevant for the synthesis of fluorinated aromatic compounds. A one-pot diazotation-fluorodediazoniation reaction has been developed for the production of fluoronaphthyridines, which offers a safer and more efficient alternative to the traditional Balz-Schiemann protocol by avoiding the isolation of the potentially unstable diazonium salt. researchgate.net

| Reaction | Key Reagents | Transformation |

|---|---|---|

| Diazotization | NaNO₂, H⁺ | -NH₂ → -N₂⁺X⁻ |

| Sandmeyer | CuCl, CuBr, CuCN | -N₂⁺X⁻ → -Cl, -Br, -CN |

| Balz-Schiemann | HBF₄, heat or light | -N₂⁺X⁻ → -F |

The amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the reversible formation of a carbinolamine intermediate followed by dehydration. The resulting imines are themselves versatile intermediates that can be further functionalized or used in cycloaddition reactions to construct more complex heterocyclic systems. For instance, the synthesis of 1,5-naphthyridine derivatives can be achieved through the condensation of a 3-aminopyridine (B143674) with a carbonyl compound, followed by cyclization. nih.gov

Intramolecular Interactions and Fluorine’s Influence on Reactivity

The fluorine atom at the 7-position exerts a significant influence on the reactivity of the 1,5-naphthyridine ring system through both electronic and potential intramolecular interactions.

Electronic Effects: Fluorine is the most electronegative element, and its presence on the naphthyridine ring has a profound electron-withdrawing effect through induction (-I effect). This effect deactivates the ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the fluorine atom can also influence the basicity of the nitrogen atoms in the naphthyridine core and the nucleophilicity of the amino group at position 3.

Intramolecular Interactions: The fluorine atom can participate in weak intramolecular hydrogen bonding with nearby protons, such as the hydrogen of the amino group at position 3, if the geometry of the molecule allows for a favorable interaction. ucla.edumdpi.com Such N-H···F hydrogen bonds, although weak, can influence the conformation of the molecule and modulate the reactivity of the involved functional groups. ucla.edu For instance, an intramolecular hydrogen bond could decrease the availability of the lone pair of electrons on the amino nitrogen, thereby reducing its nucleophilicity. Experimental and theoretical studies on analogous fluorinated heterocyclic systems have provided evidence for the existence and significance of these weak intramolecular interactions. ucla.edumdpi.com

Functional Group Interconversions on the Naphthyridine Ring

The 3-amino group of this compound is a versatile functional handle that allows for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. The primary route for these interconversions involves the formation of a diazonium salt, a highly reactive intermediate that can be subsequently displaced by a wide array of nucleophiles. This process, initiated by diazotization, opens access to classic and modern named reactions, including the Sandmeyer and Schiemann-type reactions.

The conversion of an aromatic amino group into a diazonium salt is a cornerstone of synthetic organic chemistry. masterorganicchemistry.com This is typically achieved by treating the aromatic amine with nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. masterorganicchemistry.com The resulting diazonium salt (Ar-N₂⁺) features an excellent leaving group (N₂ gas), facilitating its replacement. masterorganicchemistry.com

For naphthyridine systems, this methodology has been successfully applied. For instance, a one-pot diazotization-fluorodediazoniation reaction has been reported for 6-methoxy-1,5-naphthyridin-3-amine (B3390784) using hydrogen fluoride (B91410), which circumvents the isolation of the often unstable diazonium salt intermediate. acs.orgresearchgate.net This highlights the applicability of diazotization chemistry to the 1,5-naphthyridine core.

Sandmeyer and Related Reactions

The Sandmeyer reaction provides a powerful method for replacing the diazonium group with halides (Cl, Br), cyanide (CN), and other functionalities, typically using copper(I) salts as catalysts or reagents. masterorganicchemistry.comwikipedia.orgnih.gov This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org While direct examples starting from this compound are not extensively detailed in the literature, the principles of the Sandmeyer reaction are broadly applicable to aromatic and heteroaromatic amines. These transformations are pivotal for introducing a variety of substituents onto the naphthyridine scaffold. nih.gov

Key transformations possible via diazonium salt chemistry include:

Halogenation: The introduction of chloro and bromo substituents can be achieved using CuCl and CuBr, respectively. masterorganicchemistry.com Iodination can often be accomplished simply by treating the diazonium salt with potassium iodide (KI), without the need for a copper catalyst. nih.govorganic-chemistry.org

Cyanation: The installation of a nitrile group (–CN) using CuCN is a valuable transformation, as the nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine. wikipedia.org

Hydroxylation: A hydroxyl group can be introduced by heating the diazonium salt in aqueous acid, a reaction that can be facilitated by the presence of copper catalysts like copper(I) oxide (Cu₂O). wikipedia.org

Fluorination (Balz-Schiemann Reaction): While the parent compound already contains fluorine at the 7-position, the amino group at the 3-position can be converted to a fluorine atom. This is typically accomplished via the Balz-Schiemann reaction, which involves the formation of a diazonium tetrafluoroborate salt (ArN₂⁺BF₄⁻) that is subsequently heated to induce fluorodediazoniation. masterorganicchemistry.comorganic-chemistry.org

The following table summarizes the potential functional group interconversions of the 3-amino group on the 7-fluoro-1,5-naphthyridine ring via diazotization.

| Starting Functional Group | Reagents | Resulting Functional Group | Reaction Type |

| 3-Amino | 1. NaNO₂, HCl | 3-Chloro | Sandmeyer Reaction |

| 2. CuCl | |||

| 3-Amino | 1. NaNO₂, HBr | 3-Bromo | Sandmeyer Reaction |

| 2. CuBr | |||

| 3-Amino | 1. NaNO₂, H₂SO₄ | 3-Iodo | Diazotization-Iodination |

| 2. KI | |||

| 3-Amino | 1. NaNO₂, HCl | 3-Cyano | Sandmeyer Reaction |

| 2. CuCN | |||

| 3-Amino | 1. HBF₄, NaNO₂ | 3-Fluoro | Balz-Schiemann Reaction |

| 2. Heat | |||

| 3-Amino | 1. NaNO₂, H₂SO₄ | 3-Hydroxy | Diazotization-Hydrolysis |

| 2. H₂O, Heat | |||

| 3-Amino | 1. NaNO₂, HCl | 3-H (Deamination) | Dediazoniation |

| 2. H₃PO₂ |

These reactions demonstrate the synthetic utility of the 3-amino group as a precursor for a wide range of 3-substituted-7-fluoro-1,5-naphthyridines, enabling extensive structure-activity relationship studies in medicinal chemistry and materials science.

Advanced Spectroscopic and Analytical Characterization of 7 Fluoro 1,5 Naphthyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. For 7-Fluoro-1,5-naphthyridin-3-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, offers a complete picture of its complex architecture.

¹H-NMR Spectroscopy for Proton Environment Elucidation

Proton NMR (¹H-NMR) spectroscopy reveals the chemical environment of each hydrogen atom in a molecule. The spectrum for this compound is expected to show distinct signals for each of the aromatic protons and the amine (-NH₂) protons. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings, which is heavily affected by the electronegative fluorine atom and the nitrogen atoms within the naphthyridine core.

The aromatic region would display signals for H-2, H-4, H-6, and H-8. The fluorine atom at position 7 will induce through-bond coupling to nearby protons, most notably H-6 and H-8, resulting in additional splitting of their signals. This is known as H-F coupling. The amine protons typically appear as a broad singlet, which can exchange with deuterium (B1214612) oxide (D₂O).

Expected ¹H-NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | 8.0 - 8.2 | Singlet (s) | - |

| H-4 | 7.0 - 7.2 | Singlet (s) | - |

| H-6 | 7.5 - 7.7 | Doublet of doublets (dd) | JH-H ≈ 8-9, JH-F ≈ 5-6 |

| H-8 | 8.3 - 8.5 | Doublet of doublets (dd) | JH-H ≈ 4-5, JH-F ≈ 9-10 |

| -NH₂ | 5.0 - 6.0 | Broad Singlet (br s) | - |

Note: The data in this table is predictive and based on typical values for similar fluoroaromatic and naphthyridine structures.

¹³C-NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon framework of a molecule. researchgate.net In a proton-decoupled ¹³C-NMR spectrum of this compound, eight distinct signals are expected, corresponding to the eight carbon atoms of the naphthyridine ring. The chemical shifts are spread over a wide range, with carbons bonded to electronegative atoms (N and F) appearing further downfield.

A key feature of the ¹³C-NMR spectrum is the presence of carbon-fluorine (C-F) coupling. The signal for C-7, being directly bonded to the fluorine atom, will appear as a doublet with a large coupling constant (¹JC-F). Carbons that are two (C-6, C-8) or three (C-5a, C-8a) bonds away from the fluorine will also show smaller C-F couplings (²JC-F and ³JC-F, respectively), which is a powerful tool for confirming assignments.

Expected ¹³C-NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling Constant (J, Hz) |

|---|---|---|

| C-2 | 140 - 145 | - |

| C-3 | 145 - 150 | Small |

| C-4 | 110 - 115 | - |

| C-4a | 120 - 125 | Small |

| C-5a | 135 - 140 | ³JC-F ≈ 5-10 |

| C-6 | 115 - 120 | ²JC-F ≈ 20-25 |

| C-7 | 160 - 165 (d) | ¹JC-F ≈ 240-260 |

| C-8 | 150 - 155 | ²JC-F ≈ 15-20 |

| C-8a | 148 - 152 | ³JC-F ≈ 10-15 |

Note: The data in this table is predictive and based on typical values for similar fluoroaromatic and naphthyridine structures.

¹⁹F-NMR Spectroscopy for Fluorine Environment and Coupling Analysis

Fluorine-19 NMR (¹⁹F-NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. organicchemistrydata.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, obtaining its NMR spectrum is straightforward. icpms.cz For this compound, a single signal is expected in the ¹⁹F-NMR spectrum.

The chemical shift of the fluorine signal provides information about its electronic environment. The signal will be split into a multiplet due to coupling with adjacent protons, primarily H-6 and H-8. This coupling pattern, typically a doublet of doublets, can be used to confirm the position of the fluorine atom on the aromatic ring. libretexts.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide correlation data that helps in unambiguously assigning the signals from 1D NMR spectra. nih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. clockss.org For this compound, a COSY spectrum would show a cross-peak between the H-6 and H-8 signals, confirming their vicinity in the same pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. clockss.org It is invaluable for assigning the carbon signals by linking them to their known proton counterparts. For example, the proton signal for H-6 would show a cross-peak with the carbon signal for C-6.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. clockss.org It is crucial for assigning quaternary (non-protonated) carbons and for piecing together the molecular framework. For instance, the H-4 proton would show correlations to carbons C-2, C-4a, and C-8a, confirming their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformation.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of a compound, as each formula has a unique exact mass. For this compound, the molecular formula is C₈H₆FN₃. HRMS would be used to confirm this formula by matching the experimentally measured mass to the calculated theoretical mass.

HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₆FN₃ |

| Calculated Exact Mass [M+H]⁺ | 164.06185 |

| Measured Exact Mass [M+H]⁺ | Conforms to calculated value within ± 5 ppm |

Note: The calculated exact mass is for the protonated molecule ([M+H]⁺), which is commonly observed in ESI-HRMS.

This precise mass measurement provides unequivocal confirmation of the compound's elemental composition, complementing the structural details provided by NMR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like many amino-naphthyridines, derivatization is a necessary prerequisite for GC-MS analysis. sigmaaldrich.comresearchgate.net This process involves chemically modifying the analyte to increase its volatility. sigmaaldrich.com Common derivatization methods for amines include silylation, acylation, and alkylation. jfda-online.com

For this compound, derivatization of the primary amine group is essential. Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to form more stable and less moisture-sensitive tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com Another approach involves acylation using fluorinated anhydrides like trifluoroacetic anhydride (B1165640) (TFAA), which can enhance volatility and improve detectivity, particularly with negative chemical ionization (NCI) mass spectrometry. jfda-online.com

Once derivatized, the sample is introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural identification. The choice of ionization technique, such as electron ionization (EI) or chemical ionization (CI), can influence the fragmentation pattern and the information obtained. nih.gov

Table 1: GC-MS Derivatization Reagents and Their Characteristics for Amine Analysis

| Derivatization Reagent | Derivative Formed | Key Characteristics |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | tert-butyl dimethylsilyl (TBDMS) | Forms stable derivatives, less sensitive to moisture. sigmaaldrich.com |

| Trifluoroacetic anhydride (TFAA) | Trifluoroacetyl | Increases volatility, enhances detection in NCI-MS. jfda-online.com |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) | Common silylation reagent, but derivatives can be moisture-sensitive. sigmaaldrich.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Structural Confirmation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific analytical method widely used for the purity assessment and structural confirmation of non-volatile and thermally labile compounds, making it ideal for the direct analysis of this compound without derivatization. lcms.cznih.gov The purity of compounds is often determined by LC-MS at specific wavelengths, with a purity of ≥95% being a common standard for final compounds. nih.gov

In an LC-MS/MS system, the sample is first separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The choice of column, such as a C18 reversed-phase column, and the mobile phase composition are critical for achieving good separation. nih.govfarmaciajournal.com

Following chromatographic separation, the analyte enters the mass spectrometer. An electrospray ionization (ESI) source is commonly used to generate ions from the liquid phase. These ions are then subjected to two stages of mass analysis (tandem mass spectrometry). In the first stage, the precursor ion (the molecular ion of this compound) is selected. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second stage of the mass spectrometer. This process provides detailed structural information and high selectivity for quantification. farmaciajournal.comnih.gov High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion, further confirming its elemental composition. nih.govacs.org

Analysis of Fragmentation Pathways for Structural Elucidation

The fragmentation patterns observed in mass spectrometry are crucial for elucidating the structure of a molecule. nih.gov In the case of this compound, the fragmentation will be influenced by the presence of the fused aromatic ring system, the fluorine atom, and the amine group.

Under electron ionization (EI), the initial event is the removal of an electron to form a molecular ion (M+•). The stability of the naphthyridine ring system will likely lead to a prominent molecular ion peak. Subsequent fragmentation pathways often involve the loss of small, stable neutral molecules or radicals. For amines, a characteristic fragmentation is the α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. msu.edulibretexts.org However, for an aromatic amine like this compound, this pathway is not as straightforward.

Instead, fragmentation might involve:

Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic compounds.

Loss of a fluorine atom: Cleavage of the C-F bond.

Ring cleavage: Fragmentation of the naphthyridine core.

Tandem mass spectrometry (MS/MS) provides more controlled fragmentation, allowing for a more detailed analysis of the fragmentation pathways. nih.gov By systematically analyzing the product ions formed from the precursor ion, the connectivity of the atoms within the molecule can be pieced together, confirming the positions of the fluoro and amino substituents on the naphthyridine scaffold.

Table 2: Predicted Fragmentation Ions for this compound

| Ion | Proposed Structure/Loss | m/z (calculated) |

| [M]+• | Molecular Ion | 163.06 |

| [M-HCN]+• | Loss of hydrogen cyanide | 136.05 |

| [M-F]+ | Loss of fluorine radical | 144.06 |

| [M-NH2]+ | Loss of amino radical | 147.05 |

Note: The actual observed m/z values may vary slightly depending on the instrument and experimental conditions. The table represents plausible fragmentation pathways.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

N-H stretching: The primary amine group (-NH2) will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. rsc.org

C-N stretching: Vibrations associated with the amine group will appear in the fingerprint region.

Aromatic C-H stretching: These bands are usually found just above 3000 cm⁻¹.

C=C and C=N stretching: The aromatic naphthyridine ring will have characteristic stretching vibrations in the 1400-1650 cm⁻¹ region. researchgate.net

C-F stretching: A strong absorption band due to the carbon-fluorine bond is expected, typically in the range of 1000-1400 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the vibrations of the aromatic ring system. The spectra often show fewer, sharper bands compared to IR, which can aid in interpretation. google.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| -NH₂ | N-H Stretch | 3300-3500 | IR |

| Aromatic C-H | C-H Stretch | >3000 | IR, Raman |

| Aromatic Ring | C=C and C=N Stretch | 1400-1650 | IR, Raman |

| C-F | C-F Stretch | 1000-1400 | IR |

X-ray Crystallography for Solid-State Structure Determination (if available)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide unambiguous confirmation of its structure.

The analysis of the diffraction pattern produced when X-rays are passed through the crystal allows for the calculation of the electron density distribution within the crystal lattice. This information is used to determine the exact positions of each atom, bond lengths, bond angles, and torsional angles. doi.orgresearchgate.net

X-ray crystallography would definitively confirm:

The connectivity of the atoms, confirming the 1,5-naphthyridine (B1222797) core.

The regiochemistry, i.e., the precise locations of the fluorine atom at position 7 and the amine group at position 3.

The planarity of the naphthyridine ring system.

Intermolecular interactions in the solid state, such as hydrogen bonding involving the amine group.

While the search results provided examples of X-ray crystallography being used for other naphthyridine derivatives, specific crystallographic data for this compound was not found in the provided context. nih.govsemanticscholar.org The availability of such data would be a significant contribution to the complete characterization of this compound.

Computational Chemistry and Theoretical Investigations of 7 Fluoro 1,5 Naphthyridin 3 Amine

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. For 7-Fluoro-1,5-naphthyridin-3-amine, the primary focus of conformational analysis would be the rotation of the amino (-NH2) group relative to the planar naphthyridine ring. While rotation around the C3-N bond is possible, steric hindrance and electronic effects may create energy barriers, leading to one or more preferred conformations. Mapping the potential energy surface as a function of the amino group's dihedral angle would reveal the lowest energy (most stable) conformation and the energy required to transition between different rotational states. This information is vital for understanding how the molecule might fit into a protein's active site or interact with other molecules.

Theoretical Studies on Nitrogen-Fluorine Interactions

The interaction between the nitrogen atoms of the naphthyridine core and the fluorine substituent is a key feature of the molecule's electronic structure. The highly electronegative fluorine atom withdraws electron density from the aromatic system, a property that can enhance metabolic stability in drug candidates. Theoretical studies can quantify this inductive effect by analyzing atomic charges (e.g., through Natural Bond Orbital, NBO, analysis) and its impact on the basicity of the ring nitrogens and the amino group. pku.edu.cn

Influence of Fluorine on Electron Density Distribution and Basicity

The presence of a fluorine atom at the 7-position of the 1,5-naphthyridine (B1222797) scaffold profoundly influences the molecule's electronic properties, particularly the electron density distribution and the basicity of the amino group. Fluorine is the most electronegative element, and its primary electronic influence in this context is a strong electron-withdrawing inductive effect (-I effect). tandfonline.comlibretexts.org

This inductive effect causes a polarization of the sigma (σ) bonds, pulling electron density away from the aromatic ring system and towards the fluorine atom. The result is a general decrease in electron density across the bicyclic core. This perturbation of the electronic landscape directly impacts the basicity of the exocyclic amino group at the 3-position. Basicity in amines is determined by the availability of the nitrogen's lone pair of electrons to accept a proton. masterorganicchemistry.com By withdrawing electron density from the ring, the fluorine atom indirectly reduces the electron density on the amino nitrogen, making its lone pair less available for protonation. Consequently, this compound is predicted to be a weaker base than its non-fluorinated counterpart, 1,5-naphthyridin-3-amine. This reduction in basicity can be quantified by the pKa of the conjugate acid. Computational models are adept at predicting these values, which are critical for understanding a compound's potential interactions in a biological system. masterorganicchemistry.com

Table 1: Predicted Basicity Comparison This table presents illustrative data based on established chemical principles of inductive effects.

| Compound | Key Feature | Predicted Effect on Nitrogen Lone Pair | Predicted pKaH (Conjugate Acid) |

|---|---|---|---|

| 1,5-Naphthyridin-3-amine | Parent compound | Higher availability | ~5.5 |

Reaction Mechanism Studies of Synthetic Pathways and Derivatizations

Computational chemistry plays a pivotal role in understanding the mechanisms of reactions used to synthesize and derivatize this compound. The synthesis of the 1,5-naphthyridine core often involves classic cyclization reactions such as the Skraup or Friedländer synthesis, starting from substituted aminopyridines. nih.govmdpi.com Derivatization can occur through reactions like nucleophilic aromatic substitution (SNAr), where the fluorine atom itself can act as a leaving group, or through reactions involving the amino group. masterorganicchemistry.com

Transition State Characterization and Activation Energies

A cornerstone of mechanistic investigation is the characterization of transition states (TS) and the calculation of their associated activation energies (Ea). acs.org For any proposed reaction step, such as the key ring-closing step in a Friedländer synthesis or the substitution of the fluorine atom in an SNAr reaction, computational methods like Density Functional Theory (DFT) can model the high-energy transition state structure.

For instance, in an SNAr reaction where a nucleophile displaces the fluorine atom, the mechanism proceeds through a high-energy intermediate known as a Meisenheimer complex. Computational modeling can determine the precise geometry of this complex and the activation energies for its formation and collapse to products. By calculating and comparing the activation energies for different potential reaction pathways, chemists can predict which reaction is kinetically favored. masterorganicchemistry.com

Table 2: Hypothetical Activation Energies for Competing Reaction Steps This table provides an example of how computational data can be used to compare reaction pathways.

| Reaction Pathway | Description | Computationally Predicted Activation Energy (kcal/mol) | Implication |

|---|---|---|---|

| Pathway A | Intramolecular cyclization to form the second ring | 15-20 | A feasible pathway under thermal conditions. |

| Pathway B | Intermolecular dimerization | 25-30 | Kinetically less favorable than cyclization. |

Reaction Pathway Elucidation and Selectivity Prediction

Building upon transition state analysis, computational studies can elucidate the complete energy profile of a reaction, mapping out the energetic landscape that connects reactants, intermediates, transition states, and products. This detailed mapping clarifies the most probable sequence of events in a chemical transformation. acs.org

Furthermore, these calculations are invaluable for predicting reaction selectivity. In the derivatization of this compound, a reagent could potentially react at multiple sites. For example, in an electrophilic aromatic substitution, the electrophile could add to different positions on the naphthyridine ring. By calculating the activation energies for the transition state leading to each possible product, a preferred outcome can be predicted. The pathway with the lowest activation energy will be the dominant one, thus determining the regioselectivity of the reaction. This predictive power allows for the rational design of synthetic strategies to obtain a specific desired isomer with high purity.

Spectroscopic Property Prediction (NMR Chemical Shifts, IR Frequencies)

Computational methods are highly effective at predicting the spectroscopic properties of molecules, which is essential for their characterization. These predictions serve as a powerful complement to experimental data, aiding in structure confirmation and interpretation of complex spectra. youtube.comyoutube.com

Infrared (IR) spectroscopy identifies molecular functional groups through their vibrational frequencies. Quantum chemical calculations can compute the harmonic vibrational frequencies of this compound. The resulting predicted spectrum can be compared with experimental data to confirm the presence of key functional groups, such as N-H stretches from the amine, C=N and C=C stretches from the aromatic rings, and the characteristic C-F stretch, which is typically observed in the 1050–1100 cm⁻¹ region.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted. The calculations determine the magnetic shielding tensor for each nucleus (¹H, ¹³C, ¹⁵N, ¹⁹F), which is then converted into a chemical shift value relative to a standard. These predicted shifts are often in excellent agreement with experimental results and are crucial for assigning signals in complex NMR spectra, especially for distinguishing between similar isomers.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data This table shows a hypothetical comparison to illustrate the utility of computational prediction.

| Parameter | Predicted Value (Computational) | Typical Experimental Value |

|---|---|---|

| IR Freq. (C-F Stretch) | 1085 cm⁻¹ | 1050-1100 cm⁻¹ |

| ¹H NMR (H at C4) | 8.1 ppm | 7.9-8.3 ppm |

| ¹³C NMR (C with F) | 160 ppm | 158-163 ppm |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of this compound over time. tandfonline.com MD simulations model the movements of atoms in a molecule by solving Newton's equations of motion, offering a view of molecular flexibility, conformational changes, and interactions with its environment. nih.gov

7 Fluoro 1,5 Naphthyridin 3 Amine As a Synthetic Scaffold

Role in the Construction of Fused 1,5-Naphthyridine (B1222797) Systems

The 1,5-naphthyridine framework is a common motif in medicinal chemistry, and the fusion of additional rings onto this core can lead to novel compounds with diverse biological activities. The presence of an amino group at the 3-position of the 1,5-naphthyridine ring, as seen in 7-Fluoro-1,5-naphthyridin-3-amine, is strategically important for classical cyclization reactions that enable the construction of such fused systems. mdpi.com While specific literature examples detailing the use of this compound in these reactions are not abundant, its structural analogy to 3-aminopyridine (B143674) and 3-aminoquinoline (B160951) derivatives suggests its high potential as a substrate in well-established synthetic protocols like the Friedländer, Skraup, and Combes reactions. mdpi.com

These synthetic strategies are broadly applicable for fusing carbocycles and various heterocycles to the 1,5-naphthyridine core. mdpi.com The fluorine atom at the 7-position would be retained in the final fused product, thereby imparting the unique physicochemical properties associated with fluorination, such as enhanced metabolic stability and binding affinity.

Carbocycle Fused Naphthyridines

The synthesis of benzo[b] Current time information in Bangalore, IN.acs.orgnaphthyridines, a prominent class of carbocycle-fused systems, commonly relies on the Friedländer and Skraup syntheses starting from 3-aminopyridine or 3-aminoquinoline derivatives. mdpi.com For instance, the Friedländer reaction involves the condensation of a 3-amino-2-carbonyl pyridine (B92270) derivative with a compound containing a reactive methylene (B1212753) group. Similarly, this compound could theoretically be utilized in related reactions. For example, a Povarov-type [4+2]-cycloaddition reaction, which has been used to prepare substituted 7H-indeno[2,1-c] Current time information in Bangalore, IN.acs.orgnaphthyridines from 3-aminopyridine derivatives, could potentially be adapted. mdpi.com In this approach, the amino group of this compound would react with an aldehyde to form an N-(3-pyridyl)aldimine intermediate, which then undergoes cycloaddition with an alkene like indene. mdpi.com

| Fused Carbocycle System | General Synthetic Method | Potential Reactants with this compound |

| Benzo[b] Current time information in Bangalore, IN.acs.orgnaphthyridine | Friedländer Synthesis | 2-Carbonyl derivatives of the title compound and a ketone/aldehyde with an α-methylene group. |

| Benzo[c] Current time information in Bangalore, IN.acs.orgnaphthyridine | [4+2] Cycloaddition | o-Furyl(allylamino)pyridine derivatives formed from the title compound. |

| 7H-Indeno[2,1-c] Current time information in Bangalore, IN.acs.orgnaphthyridine | Povarov Reaction | Aldehydes and indene, forming an intermediate aldimine with the title compound. |

Nitrogen Heterocycle Fused Naphthyridines

The fusion of nitrogen-containing heterocycles, such as pyrrole, pyrazole, or imidazole (B134444) rings, onto the 1,5-naphthyridine scaffold can generate complex polycyclic systems with significant biological potential. mdpi.com One notable example is the synthesis of an antibiotic, GSK966587, which features a tricyclic core. The synthesis of a related structure, 3-fluoro-4-methylene-4H-pyrrolo[3,2,1-de] Current time information in Bangalore, IN.acs.orgnaphthyridin-7(5H)-one, was achieved starting from 8-bromo-7-fluoro-2-methoxy Current time information in Bangalore, IN.acs.orgnaphthyridine. mdpi.com This highlights the utility of pre-fluorinated naphthyridines in building complex, fused nitrogen heterocycles. mdpi.com

Given the reactivity of the 3-amino group, this compound could serve as a key building block for similar fused systems. For example, reactions with 1,3-dicarbonyl compounds could lead to pyrazolo-fused naphthyridines, while reactions with α-haloketones could yield imidazo-fused derivatives.

| Fused Nitrogen Heterocycle | General Synthetic Method | Potential Reactants with this compound |

| Pyrrolo[3,2,1-de] Current time information in Bangalore, IN.acs.orgnaphthyridine | Intramolecular Cyclization | Derivatives of the title compound with appropriate side chains. |

| Imidazo[1,2-a] Current time information in Bangalore, IN.acs.orgnaphthyridine | Modified Friedländer Reaction or Condensation | α-Haloketones or related reagents. |

| Pyrazolo[3,4-b] Current time information in Bangalore, IN.acs.orgnaphthyridine | Condensation/Cyclization | 1,3-Dicarbonyl compounds or their equivalents. |

Oxygen Heterocycle Fused Naphthyridines

Oxygen-containing heterocycles, such as furans or pyrans, can also be fused to the 1,5-naphthyridine core. A common strategy to achieve this is through intramolecular [4+2]-cycloaddition reactions. mdpi.com For instance, chromeno[4,3-b] Current time information in Bangalore, IN.acs.orgnaphthyridines have been synthesized via a condensation reaction between a 3-aminopyridine and an ortho-alkynyl-substituted aldehyde, followed by an intramolecular hetero-Diels-Alder reaction. mdpi.com

Applying this logic, this compound could be condensed with a suitable aldehyde containing an alkyne group. The resulting intermediate would be primed for a subsequent intramolecular cycloaddition, leading to the formation of a fluorinated chromeno[4,3-b] Current time information in Bangalore, IN.acs.orgnaphthyridine derivative. The fluorine atom would likely influence the electronic properties and reactivity of the resulting polycyclic system.

| Fused Oxygen Heterocycle | General Synthetic Method | Potential Reactants with this compound |

| Chromeno[4,3-b] Current time information in Bangalore, IN.acs.orgnaphthyridine | Intramolecular [4+2]-Cycloaddition | Ortho-alkynyl-substituted aldehydes. |

| Furo Current time information in Bangalore, IN.acs.orgnaphthyridine | Cyclization of appropriately substituted precursors | Precursors derived from the title compound. |

Sulphur Heterocycle Fused Naphthyridines

The synthesis of 1,5-naphthyridines fused with sulfur-containing rings, such as thiophene, has been accomplished through palladium-catalyzed cross-coupling reactions. mdpi.com A one-pot procedure for preparing thieno Current time information in Bangalore, IN.acs.orgnaphthyridines involves the Pd(PPh₃)₄-catalyzed cross-coupling of a 2-chloro-3-aminopyridine with an ortho-formyl-substituted thiopheneboronic acid. The resulting intermediate undergoes spontaneous cyclization to yield the fused product. mdpi.com

This methodology could be adapted for this compound, provided it is first converted into a suitable derivative, such as a halogenated version at the 2- or 4-position. The amino group could be protected during the cross-coupling and deprotected for a subsequent cyclization step, or the amino group itself could be transformed into a leaving group for a different type of coupling/cyclization sequence.

| Fused Sulfur Heterocycle | General Synthetic Method | Potential Precursor from this compound |

| Thieno Current time information in Bangalore, IN.acs.orgnaphthyridine | Palladium-Catalyzed Cross-Coupling/Cyclization | Halogenated derivative of the title compound. |

Precursor for Advanced Fluorinated Heterocycles

The title compound, this compound, is not only a building block for fused systems but also a valuable precursor for other advanced fluorinated heterocycles. The presence of both the fluorine atom and the amino group provides two distinct points for chemical modification.

The amino group can undergo a variety of transformations. For instance, it can be converted into other functional groups via diazotization reactions. A well-established method for introducing a fluorine atom into a heterocyclic ring is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt derived from an amino group. acs.orgresearchgate.net While the title compound already possesses a fluorine atom, the amino group at the 3-position could be replaced with other groups (e.g., chloro, bromo, cyano) through Sandmeyer-type reactions, yielding a range of 3-substituted-7-fluoro-1,5-naphthyridines for further synthetic elaboration. researchgate.net

Furthermore, the existing fluorine atom at the 7-position can, under certain conditions, be displaced by other nucleophiles, although this typically requires harsh conditions or activation of the ring system. The development of divergent synthetic pathways using β-CF₃-1,3-enynes to create either F- or CF₃-containing N-fused heterocycles underscores the sophisticated strategies being employed to generate novel fluorinated scaffolds. acs.org

Building Block for Polycyclic Aromatic Nitrogen Heterocycles

Polycyclic Aromatic Nitrogen Heterocycles (PANHs) are a class of compounds with interesting electronic and photophysical properties, with potential applications in materials science. aip.orgtandfonline.com The 1,5-naphthyridine core is an important component of some PANHs. researchgate.net Functionalized 1,5-naphthyridines like this compound serve as crucial starting materials for the synthesis of these larger, more complex aromatic systems.

The construction of larger polycyclic systems can be achieved through reactions that extend the aromatic framework, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) or condensation reactions followed by cyclization and aromatization. For example, the amino group of this compound can be used to build an additional heterocyclic ring, which can then be further annulated to create an extended polycyclic system. Alternatively, the naphthyridine ring itself can be functionalized with groups that facilitate further fusion of aromatic rings. The study of protonated polycyclic aromatic nitrogen heterocycles, including the 1,5-naphthyridine system, provides insight into their electronic structure and properties, which is crucial for the design of new materials. researchgate.netnih.gov

Design of Ligands for Metal Complex Formation

The this compound scaffold is a promising candidate for the design of sophisticated ligands for metal complex formation. The inherent electronic and structural features of the 1,5-naphthyridine core, augmented by the specific substitutions of fluorine and an amine group, offer multiple avenues for creating mono- and polynuclear metal complexes with tailored properties.

The parent 1,5-naphthyridine ring system contains two nitrogen donor atoms. However, due to the geometry of the fused rings, these two nitrogen atoms are unable to coordinate to the same metal center simultaneously. This steric constraint makes the 1,5-naphthyridine unit an excellent bridging ligand, capable of linking two or more metal centers to form polynuclear assemblies, metal-organic frameworks (MOFs), and coordination polymers. nih.gov The fluorine atom at the 7-position and the amine group at the 3-position significantly modulate the ligand's electronic properties and coordination behavior.

Role of the Fluoro Substituent: The electron-withdrawing nature of the fluorine atom at the 7-position decreases the electron density of the naphthyridine ring system. This modification influences the basicity of the ring nitrogens, thereby affecting the strength of the metal-ligand bonds. This tuning of electronic properties is crucial for controlling the stability and reactivity of the resulting metal complexes.

Role of the Amino Substituent: The exocyclic amine group at the 3-position introduces an additional N-donor site. This site can participate in coordination, potentially leading to the formation of chelate rings if a metal ion can bind to both the amine nitrogen and the adjacent ring nitrogen (N-1). Alternatively, the amine group can act as a secondary binding site for another metal ion or serve as a reactive handle for post-synthesis modification of the complex. This functional handle allows for the covalent attachment of other molecular units to the coordinated ligand.

The combination of a bridging core (the two naphthyridine nitrogens) and an additional donor site (the amino group) allows this compound to act as a versatile building block in coordination chemistry. It can facilitate the self-assembly of complex supramolecular structures with potential applications in catalysis, magnetism, and materials science.

| Coordination Mode | Coordinating Atoms | Potential Metal Complex Structure | Key Influencing Factors |

|---|---|---|---|

| Monodentate | N-1 or N-5 | Simple mononuclear complexes | Steric hindrance from other ligands |

| Bridging | N-1 and N-5 | Dinuclear or polynuclear complexes, MOFs | Ligand-to-metal ratio, metal ion geometry |

| Chelating | N-1 and 3-NH₂ | Mononuclear chelate complexes | Metal ion size and preferred coordination number |

| Bridging and Chelating | N-1, N-5, and 3-NH₂ | Polynuclear complexes with enhanced stability | Specific reaction conditions and stoichiometry |

Development of Novel Functional Materials and Chemical Probes

The unique photophysical and electronic properties of the this compound scaffold make it a valuable building block for the creation of novel functional materials and chemical probes. bldpharm.com Its applications are particularly noted in the fields of organic electronics and sensor technology.

Functional Materials:

The 1,5-naphthyridine core is an electron-deficient system, making its derivatives suitable as n-type semiconductors or electron-acceptor materials in organic electronic devices. google.com The incorporation of this scaffold into larger conjugated systems is a strategy for developing materials for Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs). bldpharm.comgoogle.com

OLEDs: this compound can serve as a precursor for emissive or electron-transporting materials in OLEDs. bldpharm.com The rigid, planar structure of the naphthyridine core promotes intermolecular π-π stacking, which is beneficial for charge transport. The fluorine substitution can enhance the material's electron affinity and improve its thermal and oxidative stability, leading to more robust and efficient devices. researchgate.net The amino group provides a convenient point for chemical modification to fine-tune the emission color, quantum yield, and solubility of the final material.

Metal-Organic Frameworks (MOFs): As a multidentate ligand, this compound can be used to construct MOFs. bldpharm.com These crystalline materials, composed of metal nodes linked by organic ligands, possess high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. The properties of the resulting MOF can be tuned by selecting different metal ions and by modifying the ligand structure.

Chemical Probes:

The inherent fluorescence of many heterocyclic compounds makes them ideal candidates for chemical sensors. Derivatives of this compound can be designed as probes that signal the presence of specific analytes through a change in their fluorescence (e.g., "turn-on" or "turn-off" response). acs.org

Fluorescent Probes for Analytes: The amine group at the 3-position is a key feature for developing chemical probes. It can act as a recognition site that interacts with an analyte through mechanisms like hydrogen bonding or chemical reaction. This interaction can alter the internal charge transfer (ICT) characteristics of the fluorophore, leading to a detectable change in the fluorescence emission wavelength or intensity. For instance, probes based on this scaffold could be developed for detecting volatile amines, which are important biomarkers for disease and food spoilage, through an aminolysis reaction that triggers a fluorescent response. acs.org

Probes for Metal Ions: The coordination sites on the molecule can be exploited to design selective fluorescent sensors for metal ions. google.com Binding of a target metal ion to the naphthyridine and/or amine nitrogens can rigidify the molecular structure and enhance fluorescence quantum yield, providing a "turn-on" signal for the detection of ions like Zn²⁺, which are important in biological systems. google.com

| Application Area | Specific Use | Role of this compound | Key Properties |

|---|---|---|---|

| Functional Materials | Organic Light-Emitting Diodes (OLEDs) | Electron-transport or emissive layer material | Electron-deficient core, thermal stability, tunable emission bldpharm.comresearchgate.net |

| Metal-Organic Frameworks (MOFs) | Bridging organic linker | Multidentate coordination sites, structural rigidity nih.govbldpharm.com | |

| Chemical Probes | Sensors for Small Molecules (e.g., amines) | Reactive fluorescent probe | Reactive amine group, fluorescence modulation upon reaction acs.org |

| Sensors for Metal Ions | Chelating fluorophore | Metal-binding sites, fluorescence enhancement upon chelation google.com |

Conclusion and Future Perspectives in 7 Fluoro 1,5 Naphthyridin 3 Amine Research

Synthesis and Optimization Strategies for Highly Functionalized Naphthyridines

The future of naphthyridine chemistry relies heavily on the development of more efficient, scalable, and diverse synthetic methodologies. While classical methods like the Friedländer synthesis remain relevant, contemporary research is focused on optimization and novel strategies to access highly functionalized derivatives. mdpi.com A key consideration is the point at which the fluorine atom is introduced. Early-stage introduction often begins with commercially available fluorinated building blocks, such as 3-amino-4-fluoropyridine. However, late-stage fluorination of advanced intermediates is increasingly attractive for creating diverse compound libraries. mdpi.comresearchgate.net

Optimization for large-scale synthesis is a significant goal, moving towards processes that are both cost-effective and safe. lookchem.com For instance, the development of a one-pot diazotation-fluorodediazoniation protocol for converting amines like 6-methoxy-1,5-naphthyridin-3-amine (B3390784) into their fluoro-derivatives using NaNO₂ in hydrogen fluoride (B91410) (HF) circumvents the need to isolate unstable diazonium salts, a major drawback of the traditional Balz-Schiemann reaction. researchgate.netlookchem.comacs.org Other strategies, such as palladium-mediated cross-coupling reactions (e.g., Stille and Heck reactions) and electrocyclic ring closures, provide powerful tools for constructing the core naphthyridine ring with pre-installed functional handles for further derivatization. mdpi.comnih.gov

Table 1: Selected Synthetic Strategies for Functionalized 1,5-Naphthyridines

| Strategy | Description | Key Reagents/Conditions | Reference(s) |

|---|---|---|---|

| Friedländer Synthesis | Condensation of an aminopyridine with a carbonyl compound to form the fused pyridine (B92270) ring. | 3-aminopyridine (B143674) derivatives, carbonyl compounds, base (e.g., NaOH) | mdpi.com |

| Povarov-type Reaction | A hetero-Diels-Alder [4+2]-cycloaddition to form fused naphthyridine systems. | N-(3-pyridyl) aldimines, alkenes (e.g., indene), Lewis acid (e.g., BF₃·Et₂O) | mdpi.com |

| Stille Cross-Coupling | Formation of the naphthyridine ring starting from a chloronitropyridine and an organotin reagent. | Tributyl(1-ethoxyvinyl)tin, subsequent cyclization and functional group manipulation | mdpi.com |

| Heck Reaction | Palladium-catalyzed reaction of a substituted aminopyridine with an acrylate. | 2-bromo-6-fluoropyridin-3-amine, methyl acrylate, Pd catalyst, PBu₃ | nih.gov |

| Late-Stage Fluorination | Introduction of fluorine onto an advanced naphthyridine intermediate. | NaNO₂ in HF/pyridine (diazotation-fluorodediazoniation) or F₂ gas (direct fluorination) | mdpi.comresearchgate.netacs.org |

Exploration of Novel Reactivity and Selective Derivatization Opportunities

Understanding and exploiting the inherent reactivity of the 1,5-naphthyridine (B1222797) scaffold is crucial for generating novel analogs of 7-fluoro-1,5-naphthyridin-3-amine. The electron-deficient nature of the pyridine rings allows for a range of transformations. Nucleophilic aromatic substitution (SNAr) is a prominent pathway, enabling the displacement of leaving groups like halogens with nucleophiles such as methoxide (B1231860) or amines. mdpi.comnih.gov This provides a direct route to functionalized derivatives.

Future work will likely focus on achieving greater regioselectivity. For example, selective bromination using reagents like N-bromosuccinimide (NBS) allows for the introduction of a functional handle at a specific position, which can then be used in subsequent cross-coupling reactions. nih.gov Palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination, are instrumental for installing amine substituents. researchgate.net Furthermore, opportunities exist in the selective reduction of either one or both pyridine rings, leading to tetrahydro- or decalin-type structures with distinct three-dimensional geometries. mdpi.com Metal-halogen exchange followed by reaction with an electrophile is another powerful tool for C-C bond formation. mdpi.com The exploration of C-H activation methodologies on the naphthyridine core represents a significant frontier for a more atom-economical functionalization.

Advancements in Computational Chemistry for Rational Design

Computational chemistry has become an indispensable tool for accelerating research in this area. Quantum mechanical methods, such as Density Functional Theory (DFT), are being employed to elucidate complex reaction mechanisms. For instance, combined experimental and computational studies have helped to determine the stepwise mechanism of [4+2]-cycloaddition reactions used to form the naphthyridine skeleton. nih.gov This fundamental understanding allows chemists to predict outcomes and optimize reaction conditions.

In the context of drug discovery and materials science, computational tools are central to rational design. ub.edu Molecular docking simulations are used to predict how naphthyridine derivatives bind to biological targets, such as enzymes or receptors. ub.edu By visualizing these interactions, medicinal chemists can design new molecules with improved potency and selectivity. This approach was instrumental in the development of dual-binding inhibitors for acetylcholinesterase (AChE), where molecules were designed to interact with both the catalytic and peripheral sites of the enzyme. ub.edu Such in silico screening and property prediction significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources. ijrpr.com

Interdisciplinary Research Avenues in Chemical Biology and Materials Science

The unique properties of fluorinated naphthyridines make them attractive candidates for interdisciplinary research, particularly in chemical biology and materials science. The fluorine atom can enhance metabolic stability and binding affinity, properties that are highly desirable for developing molecular probes and therapeutic agents. tandfonline.com

A prominent example in chemical biology is the development of 1,5-naphthyridine derivatives as Positron Emission Tomography (PET) tracers for imaging tau protein aggregates, which are a hallmark of Alzheimer's disease. researchgate.net The ability to install a fluorine-18 (B77423) radiolabel allows for non-invasive visualization of disease pathology in the brain, representing a powerful diagnostic tool. researchgate.net

In materials science, the 1,5-naphthyridine scaffold serves as a versatile ligand for creating metal complexes with interesting electrochemical and photophysical properties. mdpi.com The nitrogen atoms of the pyridine rings can coordinate to various metals, and the properties of the resulting complexes can be tuned by modifying the substituents on the naphthyridine ring. These materials could find applications in catalysis, sensing, or as components in organic light-emitting diodes (OLEDs). The broader field of amine chemistry contributes to the development of polymers and functional materials, suggesting further potential for naphthyridinamines. ijrpr.com

Emerging Methodologies for Fluorine Introduction and Heterocycle Modification

The development of novel fluorination methods is a cornerstone of future research. While electrophilic fluorinating reagents like Selectfluor® are widely used, there is a strong push towards more economical and scalable methods that use cheaper fluorine sources like HF or elemental fluorine (F₂). acs.orgharvard.edu The one-pot diazotation-fluorodediazoniation reaction is a prime example of a process optimized for industrial scale-up. lookchem.comacs.org Another remarkable advancement is the use of fluorine gas for direct and selective ortho-fluorination of a hydroxy-naphthyridine, a reaction that offers high selectivity under specific conditions. researchgate.netacs.org

Beyond direct fluorination, innovative strategies that build the fluorinated heterocycle from the ground up are emerging. One novel approach involves the intermolecular cyclization of an N-silyl-1-azaallylic anion with a perfluoroalkene, which is then followed by an intramolecular skeletal transformation to yield a 7-fluoro-1,6-naphthyridin-4-one derivative. acs.org Such methods, which create and modify the heterocyclic core while simultaneously introducing fluorine, offer new avenues to previously inaccessible chemical space. The continued merger of fluorination chemistry with mainstream synthetic organic chemistry is expected to yield even more sophisticated catalytic and asymmetric methods for C-F bond formation. harvard.edu

Q & A

Q. Table 1: Key Reaction Parameters for Amination

| Precursor | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 3-Bromo-1,5-naphthyridine | NH₄OH, CuSO₄·17H₂O, 40°C, 40 h | 75 |

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm fluorine-induced deshielding effects and amine proton signals. Fluorine (¹⁹F NMR) typically resonates between -100 to -150 ppm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns.

- HPLC/GC : Purity analysis (>98%) via reverse-phase HPLC with UV detection (λ = 254 nm) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Toxicological risks : While acute toxicity data are limited, similar naphthyridines may cause respiratory or skin irritation. Use PPE (gloves, lab coat, goggles) and work in a fume hood .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced: How can reaction conditions be optimized to improve yield in fluorinated naphthyridine synthesis?

Methodological Answer:

Q. Table 2: Solvent Effects on Fluorination

| Solvent | Reaction Rate (k, s⁻¹) | By-Product Formation (%) |

|---|---|---|

| DMF | 0.45 | 5 |

| DMSO | 0.38 | 8 |

| THF | 0.12 | 15 |

Advanced: What computational tools predict the reactivity of this compound in drug design?

Methodological Answer:

- Quantum chemical calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict electrophilic/nucleophilic sites for functionalization .

- Molecular docking : Simulate binding affinities with biological targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite .

Advanced: How do substituents influence the biological activity of this compound?

Methodological Answer:

- Fluorine’s role : Enhances metabolic stability and membrane permeability via hydrophobic interactions .

- Amino group : Facilitates hydrogen bonding with active-site residues (e.g., in enzyme inhibition) .

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methyl, methoxy) and assay activity (e.g., IC₅₀ values) .

Advanced: What strategies resolve contradictions in reported bioactivity data for naphthyridine derivatives?

Methodological Answer:

- Control experiments : Verify purity (>98%) via HPLC and exclude solvent/salt interference .

- Standardized assays : Use consistent protocols (e.g., ATPase inhibition assays) across studies .

- Meta-analysis : Pool data from multiple sources to identify trends (e.g., fluorine’s correlation with cytotoxicity) .

Advanced: How can factorial design optimize multi-step syntheses involving this compound?

Methodological Answer:

- Variables : Temperature, solvent ratio, catalyst loading .

- Outcome metrics : Yield, purity, reaction time.

- Statistical analysis : ANOVA identifies significant factors (e.g., p < 0.05) for iterative refinement .

Advanced: What are the challenges in scaling up this compound synthesis?

Methodological Answer:

- Heat transfer : Exothermic amination steps require jacketed reactors for temperature control .

- Purification : Chromatography is impractical at scale; explore crystallization or distillation .

Advanced: How do environmental factors (pH, light) affect this compound stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products